Benzenamine, N-2-propenyl-2-(2-propenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-2-propenyl-2-(2-propenylthio)- is an organic compound that belongs to the class of amines It is characterized by the presence of a benzene ring attached to an amine group, with additional propenyl and propenylthio substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-2-propenyl-2-(2-propenylthio)- typically involves the reaction of benzenamine with propenyl and propenylthio reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-2-propenyl-2-(2-propenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenyl groups to saturated alkyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alkylated derivatives, and various substituted benzenamine compounds.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-2-propenyl-2-(2-propenylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which Benzenamine, N-2-propenyl-2-(2-propenylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propenyl and propenylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, leading to changes in biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2-(2-propenyl)-: Similar structure but lacks the propenylthio group.
N-Methylaniline: Contains a methyl group instead of propenyl and propenylthio groups.
N-Ethyl-N-methylcyclopentylamine: Different alkyl substituents on the nitrogen atom.
Uniqueness
Benzenamine, N-2-propenyl-2-(2-propenylthio)- is unique due to the presence of both propenyl and propenylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Eigenschaften
CAS-Nummer |
102968-93-4 |
---|---|
Molekularformel |
C12H15NS |
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
N-prop-2-enyl-2-prop-2-enylsulfanylaniline |
InChI |
InChI=1S/C12H15NS/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h3-8,13H,1-2,9-10H2 |
InChI-Schlüssel |
FBUKQPCASPHYFN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=CC=CC=C1SCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.